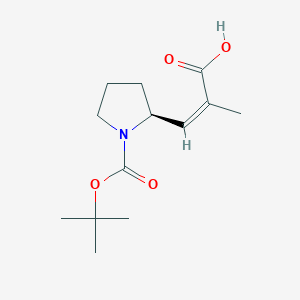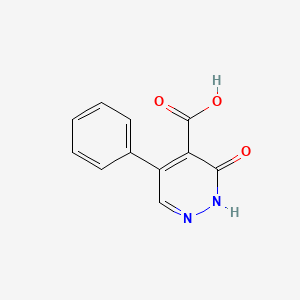
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Addition of Methylacrylic Acid: The final step involves the addition of the methylacrylic acid moiety to the pyrrolidine ring. This can be done through a Michael addition or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
(S,Z)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylicacid: A similar compound with slight structural variations.
Pyrrolidine Derivatives: Other compounds in this class with different substituents or protective groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and potential biological activity. Its tert-butoxycarbonyl group provides stability during synthesis, while the methylacrylic acid moiety offers sites for further functionalization.
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(Z)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H21NO4/c1-9(11(15)16)8-10-6-5-7-14(10)12(17)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,15,16)/b9-8-/t10-/m0/s1 |
InChI 键 |
ZDWMXFYVQVMICU-QROTZFDESA-N |
手性 SMILES |
C/C(=C/[C@@H]1CCCN1C(=O)OC(C)(C)C)/C(=O)O |
规范 SMILES |
CC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13109569.png)



![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)
![1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine](/img/structure/B13109593.png)

![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)



![5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol](/img/structure/B13109620.png)
